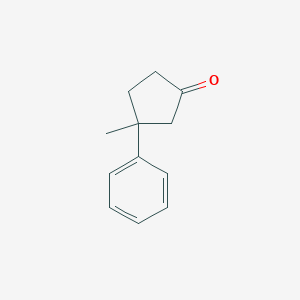

3-Methyl-3-phenylcyclopentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOAWKBPBSKZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435237 | |

| Record name | 3-methyl-3-phenylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-06-4 | |

| Record name | 3-methyl-3-phenylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control in the Synthesis of 3 Methyl 3 Phenylcyclopentan 1 One

Enantioselective Synthetic Pathways to 3-Methyl-3-phenylcyclopentan-1-one

The creation of the chiral quaternary center at the C3 position of this compound in an enantioselective manner requires sophisticated synthetic strategies. These approaches are broadly categorized into two main areas: the use of asymmetric catalysis in the construction of the cyclopentanone (B42830) ring and the desymmetrization of a prochiral precursor.

Asymmetric Catalysis in Ring Construction

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereochemistry of this compound during the formation of the cyclopentanone ring. A common strategy involves the asymmetric conjugate addition of a methyl group to a 3-phenylcyclopent-2-en-1-one precursor, or a phenyl group to a 3-methylcyclopent-2-en-1-one precursor. This transformation is often mediated by a chiral catalyst that creates a chiral environment around the substrate, directing the nucleophilic attack to one of the two enantiotopic faces of the enone.

Organocatalysis and transition-metal catalysis are the two primary pillars of this approach. Chiral organocatalysts, such as proline derivatives and N-heterocyclic carbenes (NHCs), have been shown to be effective in promoting the Michael addition of nucleophiles to α,β-unsaturated ketones. For instance, a secondary amine catalyst can activate the enone substrate through the formation of a chiral iminium ion, which then reacts with a suitable methyl or phenyl nucleophile with high enantioselectivity.

Transition-metal catalysis, employing chiral ligands complexed to metals like copper, rhodium, or palladium, is another highly effective method. For example, a copper(I) complex with a chiral phosphine (B1218219) ligand can catalyze the conjugate addition of a methyl Grignard reagent or an organozinc reagent to 3-phenylcyclopent-2-en-1-one. The choice of the chiral ligand is crucial for achieving high levels of enantiomeric excess (ee).

Below is an illustrative data table summarizing typical results for the asymmetric conjugate addition to a cyclopentenone precursor, which could be applied to the synthesis of this compound.

| Catalyst System | Nucleophile | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cu(I)/Chiral Phosphine | MeMgBr | 3-Phenylcyclopent-2-en-1-one | Toluene | -20 | 85 | 92 |

| Proline Derivative | PhB(OH)₂ | 3-Methylcyclopent-2-en-1-one | CH₂Cl₂ | 25 | 78 | 88 |

| Rh(I)/Chiral Diene | Me₂Zn | 3-Phenylcyclopent-2-en-1-one | THF | 0 | 90 | 95 |

Desymmetrization Approaches for Chiral Induction

An alternative and equally powerful strategy for the enantioselective synthesis of this compound is the desymmetrization of a prochiral precursor. This approach involves the selective functionalization of one of two enantiotopic groups in a symmetrical molecule, thereby inducing chirality. A suitable precursor for this strategy would be 3-phenylcyclopentanone (B1600095), which possesses a plane of symmetry.

The desymmetrization can be achieved through a variety of reactions, including enantioselective protonation of an enolate, or an enantioselective oxidation or reduction. For instance, the prochiral enolate of 3-phenylcyclopentanone can be generated and then asymmetrically protonated using a chiral proton source. This process differentiates between the two enantiotopic faces of the enolate, leading to the formation of one enantiomer of the product in excess.

Another desymmetrization tactic involves an enzymatic reaction. Certain enzymes, such as lipases or dehydrogenases, can selectively catalyze a reaction at one of the two enantiotopic positions of a prochiral substrate. For example, a prochiral 3-phenyl-1,1-cyclopentanedimethanol derivative could be selectively oxidized by an alcohol dehydrogenase to furnish the corresponding chiral lactone, which can then be converted to the desired this compound.

Diastereoselective Control in Functionalization

Once the chiral center at C3 is established, any subsequent functionalization of the cyclopentanone ring must be performed with high diastereoselectivity to avoid the formation of unwanted stereoisomers. For instance, if a substituent were to be introduced at the C2 or C5 position, its stereochemical relationship to the existing methyl and phenyl groups at C3 would need to be controlled.

The stereochemical outcome of such functionalizations is largely governed by the steric and electronic properties of the existing stereocenter. The bulky phenyl group at the C3 position will often direct incoming reagents to the less hindered face of the molecule. For example, the enolate of (R)-3-methyl-3-phenylcyclopentan-1-one can be formed and then alkylated. The incoming electrophile will preferentially approach from the face opposite to the phenyl group, leading to a high diastereomeric ratio (dr).

The choice of reaction conditions, including the base used to form the enolate, the solvent, and the temperature, can significantly influence the diastereoselectivity. The use of bulky bases can enhance the steric bias, leading to improved diastereomeric ratios.

Stereochemical Analysis and Assignment Methodologies

The successful synthesis of a specific stereoisomer of this compound must be confirmed through rigorous stereochemical analysis. This involves determining both the relative and absolute configuration of the stereocenters, as well as the enantiomeric purity of the product.

Advanced Spectroscopic Techniques for Configuration Elucidation

Advanced spectroscopic techniques are indispensable for the elucidation of the stereochemistry of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry. For instance, a NOESY experiment can reveal through-space interactions between the protons of the methyl group and the protons of the phenyl group or the cyclopentane (B165970) ring, allowing for the assignment of their relative orientation.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that can be used to determine the absolute configuration of the chiral center. nih.gov By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be unambiguously assigned.

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric excess (ee) of a sample of this compound is a measure of its enantiomeric purity and is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrins. hplc.eunih.govlibretexts.orgresearchgate.netmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

Below is an illustrative data table summarizing typical chiral HPLC conditions for the separation of enantiomers of a 3-aryl cyclopentanone derivative.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |

| Chiralcel® OD-H | Hexane (B92381)/Isopropanol (90:10) | 1.0 | 254 | 12.5 | 14.2 |

| Pirkle Covalent (R)-Phenylglycine | Hexane/Ethanol (80:20) | 0.8 | 254 | 10.1 | 11.8 |

| Cyclobond™ I 2000 | Acetonitrile (B52724)/Water (60:40) | 1.2 | 220 | 15.3 | 16.9 |

Mechanistic Investigations of 3 Methyl 3 Phenylcyclopentan 1 One Transformations

Elucidation of Reaction Mechanisms in Conjugate Addition Reactions

One of the primary pathways to cyclopentanone (B42830) rings involves an intramolecular Michael (or 1,4-conjugate) addition. In the context of 3-methyl-3-phenylcyclopentan-1-one, a plausible precursor would be a δ-keto-α,β-unsaturated ester or a related species that can generate a nucleophilic enolate to attack an electrophilic double bond within the same molecule.

The general mechanism for an intramolecular Michael addition proceeds in three key steps:

Deprotonation: A base abstracts an acidic α-proton from the precursor to form a nucleophilic enolate. The regioselectivity of this step is crucial if multiple acidic protons are present.

Intramolecular Conjugate Addition: The newly formed enolate attacks the β-carbon of the conjugated system in an intramolecular fashion, leading to the formation of a five-membered ring and a new enolate. This cyclization is generally favored for the formation of five- and six-membered rings.

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used or a solvent) to yield the final cyclopentanone product.

This sequence is a powerful method for the construction of carbocyclic rings. The reaction is typically under thermodynamic control, favoring the formation of the more stable ring system. For the synthesis of this compound, a hypothetical precursor could be 4-methyl-4-phenyl-6-hepten-2-one. Upon treatment with a base, an enolate can be formed at the C1 position, which can then attack the C5 position.

| Step | Description | Key Features |

| 1 | Enolate Formation | A base (e.g., alkoxide, hydroxide) removes a proton from the carbon alpha to one of the carbonyl groups. |

| 2 | Intramolecular Cyclization | The enolate attacks the β-carbon of the α,β-unsaturated system within the same molecule. |

| 3 | Protonation | The resulting enolate is protonated to give the final cyclopentanone ring. |

Analysis of Transition State Geometries in Cyclization Processes

The stereochemical outcome of the cyclization reaction is determined by the geometry of the transition state. For the formation of this compound, the key cyclization step involves the formation of a new carbon-carbon bond. The geometry of the transition state will be influenced by steric and electronic factors of the substituents on the acyclic precursor.

Another relevant cyclization for the formation of cyclopentenones, which can be subsequently reduced to cyclopentanones, is the Nazarov cyclization . This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenyl cation. nih.govresearchgate.netillinois.eduwikipedia.org While the direct precursor to this compound via a Nazarov cyclization is not a simple divinyl ketone, understanding the principles of this reaction provides insight into related cyclizations.

The mechanism of the Nazarov cyclization involves:

Activation of the divinyl ketone by a Lewis or Brønsted acid to form a pentadienyl cation. nih.govresearchgate.netillinois.eduwikipedia.org

A conrotatory 4π-electrocyclic ring closure of the pentadienyl cation to form an oxyallyl cation. nih.govillinois.edu The stereochemistry of this step is governed by the Woodward-Hoffmann rules.

Elimination of a proton to generate the cyclopentenone product. nih.gov

Computational studies on Nazarov cyclizations have provided detailed information about the transition state geometries. acs.orgescholarship.orgnih.gov DFT calculations have shown that the transition state for the electrocyclization involves a U-shaped conformation of the pentadienyl cation. acs.org The substituents on the divinyl ketone can influence the torquoselectivity of the conrotatory ring closure, thereby controlling the stereochemistry of the resulting product. For a precursor leading to this compound, the phenyl and methyl groups would play a significant role in dictating the preferred transition state geometry to minimize steric interactions.

| Cyclization Type | Key Intermediate | Transition State Feature | Stereochemical Control |

| Intramolecular Michael Addition | Enolate | Chair-like or boat-like six-membered ring transition state leading to the five-membered product. | Steric hindrance from substituents on the chain. |

| Nazarov Cyclization | Pentadienyl Cation | U-shaped conformation leading to a 4π-electrocyclization. | Torquoselectivity influenced by steric and electronic effects of substituents. illinois.edu |

Kinetic Studies of Key Synthetic Steps

In intramolecular Michael additions , the rate of the reaction is dependent on several factors:

Basicity of the catalyst: A stronger base will lead to a higher concentration of the enolate, thus increasing the rate of the cyclization step.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.

Temperature: As with most reactions, an increase in temperature will generally increase the reaction rate.

Substituent effects: Electron-donating or withdrawing groups can influence the acidity of the α-proton and the electrophilicity of the Michael acceptor.

For acid-catalyzed cyclizations like the Nazarov reaction, the rate-determining step is typically the electrocyclization of the pentadienyl cation. illinois.edu The stability of this cationic intermediate is crucial. Substituents that can stabilize the pentadienyl cation are expected to influence the reaction rate. illinois.edu For instance, a phenyl group, as in the precursor to this compound, would be expected to stabilize the cationic intermediate through resonance, potentially affecting the activation energy of the cyclization.

Kinetic studies of the acid-catalyzed aldol (B89426) condensation of aliphatic aldehydes have shown that the reaction rates are influenced by the structure of the aldehyde and the concentration of the acid catalyst.

Role of Intermediates in Reaction Pathways

The nature and stability of intermediates are paramount in determining the course of a chemical reaction. In the plausible synthetic routes to this compound, several key intermediates can be identified.

In the intramolecular Michael addition pathway , the primary intermediate is the enolate formed after deprotonation. The structure and stability of this enolate will dictate its reactivity. A subsequent intermediate is the enolate formed after the cyclization step, which is then protonated to give the final product.

In a Nazarov-type cyclization , the key intermediates are the pentadienyl cation and the subsequent oxyallyl cation . nih.govillinois.eduwikipedia.org The pentadienyl cation is formed upon activation of the divinyl ketone precursor by an acid. Its stability is influenced by the substituents present. The subsequent 4π-electrocyclization leads to the oxyallyl cation. This intermediate can then undergo elimination to form a cyclopentenone or be trapped by a nucleophile in "interrupted" Nazarov reactions. wikipedia.org The fate of the oxyallyl cation is a critical branch point in the reaction pathway, leading to different potential products.

The table below summarizes the key intermediates in the plausible reaction pathways.

| Reaction Pathway | Key Intermediate 1 | Key Intermediate 2 | Role in the Reaction |

| Intramolecular Michael Addition | Enolate | Cyclized Enolate | The enolate acts as the intramolecular nucleophile. The cyclized enolate is the immediate precursor to the final product. |

| Nazarov Cyclization | Pentadienyl Cation | Oxyallyl Cation | The pentadienyl cation undergoes electrocyclization. The oxyallyl cation is the product of the cyclization and precursor to the cyclopentenone. nih.govillinois.eduwikipedia.org |

Derivatization and Advanced Synthetic Utility of 3 Methyl 3 Phenylcyclopentan 1 One

Functional Group Transformations of the Ketone Moiety

The carbonyl group is the most reactive site in 3-methyl-3-phenylcyclopentan-1-one, and its transformations are key to the derivatization of the molecule.

Reduction and Oxidation Reactions

The ketone can be reduced to the corresponding secondary alcohol, 3-methyl-3-phenylcyclopentan-1-ol. The stereochemical outcome of this reduction is of particular interest. Due to the steric bulk of the adjacent quaternary center, hydride reagents are expected to approach the carbonyl group from the less hindered face, leading to a diastereoselective synthesis of the alcohol.

| Reagent | Expected Major Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH4) | 3-Methyl-3-phenylcyclopentan-1-ol | Methanol, room temperature |

| Lithium aluminum hydride (LiAlH4) | 3-Methyl-3-phenylcyclopentan-1-ol | Diethyl ether or THF, 0 °C to room temperature |

Conversely, the Baeyer-Villiger oxidation of this compound would likely yield a lactone. In this reaction, a peroxy acid is used to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. Due to the electronic and steric properties of the substituents, the migratory aptitude of the adjacent carbons will determine the regioselectivity of the oxidation.

Nucleophilic Additions and Condensations

The carbonyl group can undergo nucleophilic addition with a variety of carbon and heteroatom nucleophiles. The steric hindrance at the alpha-position is expected to play a significant role in the feasibility and outcome of these reactions.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols. For example, the reaction with methylmagnesium bromide would yield 1,3-dimethyl-3-phenylcyclopentan-1-ol.

Wittig Reaction: The Wittig reaction, which converts ketones to alkenes, could be employed to introduce an exocyclic double bond. The ylide would attack the carbonyl carbon, and subsequent elimination would form the alkene. The steric hindrance might necessitate the use of more reactive, salt-free ylides or higher reaction temperatures.

Condensation Reactions: Condensation reactions with amines or their derivatives can be used to form imines, enamines, or other related compounds. For instance, reaction with a primary amine would yield the corresponding N-substituted imine.

Modifications of the Phenyl Substituent

The phenyl group of this compound offers another site for functionalization, allowing for the introduction of various substituents onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The existing alkyl substituent on the benzene (B151609) ring is an ortho, para-director. However, the steric bulk of the cyclopentyl group attached to the phenyl ring would likely direct incoming electrophiles to the para position.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO3, H2SO4 | 3-(4-Nitrophenyl)-3-methylcyclopentan-1-one |

| Bromination | Br2, FeBr3 | 3-(4-Bromophenyl)-3-methylcyclopentan-1-one |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 3-(4-Acetylphenyl)-3-methylcyclopentan-1-one |

Metal-Catalyzed Cross-Coupling Reactions

To perform metal-catalyzed cross-coupling reactions, the phenyl group would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. For example, the brominated derivative, 3-(4-bromophenyl)-3-methylcyclopentan-1-one, could be used as a substrate in various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst would introduce a new aryl or vinyl group at the para position of the phenyl ring.

Heck Coupling: Coupling with an alkene under palladium catalysis would lead to the formation of a new carbon-carbon bond at the para position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of a nitrogen-based nucleophile, such as an amine or an amide, at the para position.

Ring Expansions and Contractions of the Cyclopentanone (B42830) Core

Modifications to the cyclopentanone ring itself can lead to the synthesis of valuable six-membered ring systems or other rearranged products.

One of the most well-known ring expansion reactions is the Tiffeneau-Demjanov rearrangement . wikipedia.orgorganicreactions.orglibretexts.orgnumberanalytics.com This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and then treatment with nitrous acid to induce a rearrangement and ring expansion to a cyclohexanone (B45756). For this compound, this would first involve the formation of 1-hydroxy-3-methyl-3-phenylcyclopentane-1-carbonitrile. Reduction of the nitrile to an aminomethyl group would yield 1-(aminomethyl)-3-methyl-3-phenylcyclopentan-1-ol. Treatment of this amino alcohol with nitrous acid would then be expected to lead to the formation of a six-membered ring ketone. The migratory aptitude of the adjacent carbon atoms would determine the final product.

The general steps for a Tiffeneau-Demjanov type rearrangement are:

Formation of a cyanohydrin from the ketone.

Reduction of the nitrile group to a primary amine.

Diazotization of the amine with nitrous acid, followed by rearrangement and loss of nitrogen to form the ring-expanded ketone.

Due to the substitution pattern of this compound, two different cyclohexanone products could potentially be formed, depending on which carbon atom of the cyclopentane (B165970) ring migrates.

While ring contraction reactions of cyclopentanones are less common, specific rearrangements under photochemical or other specialized conditions could potentially lead to cyclobutane (B1203170) derivatives, although such transformations are highly substrate-dependent and often less synthetically useful than ring expansions.

This compound as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block stems from its inherent structural features. The presence of a ketone group allows for a wide array of chemical transformations, while the quaternary stereocenter at the 3-position introduces three-dimensionality, a crucial aspect in the synthesis of biologically active molecules and complex natural products.

A plausible and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation. This well-established reaction involves the cyclization of a suitable acyl halide or carboxylic acid under the influence of a Lewis acid or a strong protic acid. Specifically, the cyclization of 4-methyl-4-phenylpentanoyl chloride would be expected to yield the target cyclopentanone. This synthetic approach is advantageous as it can be adapted to produce enantiomerically enriched or pure forms of the ketone, depending on the chirality of the starting material.

The reactivity of this compound can be systematically exploited for the synthesis of more intricate structures. The ketone functionality serves as a primary site for derivatization. Standard ketone reactions such as reduction, reductive amination, Grignard additions, and Wittig-type olefination can be employed to introduce new functional groups and extend the carbon skeleton.

For instance, reduction of the ketone with reagents like sodium borohydride would yield the corresponding alcohol, (1S,3R)-3-methyl-1-phenylcyclopentan-1-ol, introducing a new chiral center. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions.

Furthermore, the carbon alpha to the ketone can be functionalized through enolate chemistry. The formation of an enolate, followed by reaction with various electrophiles, allows for the introduction of alkyl, acyl, or other functional groups at the C2 or C5 positions. The regioselectivity of enolate formation can be directed by the choice of base and reaction conditions, providing access to a range of substituted cyclopentanone derivatives.

The phenyl group in this compound is not merely a passive substituent. It can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. This further enhances the diversity of derivatives that can be accessed from this building block.

The combination of these reactive sites makes this compound a valuable precursor for the synthesis of spirocyclic compounds, fused ring systems, and other complex scaffolds. The rigid cyclopentane ring provides a defined conformational framework, which is often desirable in the design of pharmacologically active compounds.

Computational and Theoretical Studies of 3 Methyl 3 Phenylcyclopentan 1 One

Conformational Analysis of the Cyclopentanone (B42830) Ring System

The five-membered ring of 3-Methyl-3-phenylcyclopentan-1-one is not planar and exists in various puckered conformations. A thorough conformational analysis is the foundational step in understanding its reactivity and interactions. Computational methods are ideally suited to explore the potential energy surface of this molecule and identify its stable conformers.

Typically, this analysis begins with a systematic or stochastic conformational search to identify all possible low-energy structures. Molecular mechanics force fields, such as MMFF or AMBER, are often used for an initial, rapid screening of a large number of potential conformations. The resulting low-energy conformers are then subjected to more accurate quantum mechanical calculations, usually using Density Functional Theory (DFT) methods, to refine their geometries and relative energies.

Illustrative Data for Conformational Analysis of a Substituted Cyclopentanone:

This table illustrates the type of data that would be generated for this compound. The values are hypothetical and based on typical energy differences found in similar systems.

| Conformer | Ring Pucker | Phenyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial | Axial | 0.00 (most stable) |

| 2 | Envelope | Axial | Equatorial | 1.52 |

| 3 | Half-Chair | Equatorial | Axial | 0.89 |

| 4 | Half-Chair | Axial | Equatorial | 2.15 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, which is key to understanding its reactivity. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly employed for this purpose. epstem.net

These calculations can determine a range of important electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a ketone, the HOMO is often located on the oxygen atom's lone pairs, and the LUMO is typically the π* orbital of the carbonyl group.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge within the molecule. The molecular electrostatic potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the carbonyl oxygen would be the most electron-rich site, while the carbonyl carbon would be the most electron-poor site, making it susceptible to nucleophilic attack.

Atomic Charges: Various schemes (e.g., Mulliken, NBO) can be used to assign partial charges to each atom, quantifying the electronic effects of the substituents.

Illustrative Electronic Properties of a Phenyl-Substituted Ketone:

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Indicates overall molecular polarity. |

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling can be a powerful tool for predicting the outcomes and selectivity of reactions involving this compound. By modeling the reaction pathways, chemists can understand why certain products are favored over others.

For example, in the reduction of the carbonyl group, the stereoselectivity of the resulting alcohol is of interest. Computational methods can be used to model the transition states for the attack of a hydride reagent from either face of the carbonyl group. The energy difference between these transition states can predict which diastereomer will be the major product. The steric hindrance posed by the axial or equatorial positioning of the phenyl and methyl groups in the most stable conformer would be a critical factor in determining the facial selectivity of the carbonyl reduction.

Similarly, reactions at the α-carbon, such as enolate formation and subsequent alkylation, can be modeled. The relative acidities of the α-protons can be calculated to predict the regioselectivity of deprotonation. Transition state modeling of the alkylation step can then predict the stereochemical outcome. Studies on the reaction mechanisms of cyclic ketones often employ these computational techniques. researchgate.net

Investigation of Solvent Effects on Reaction Energetics

The solvent in which a reaction is performed can have a significant impact on its rate and outcome. Computational chemistry can model these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the energetics of reactions in different solvents.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding, between the solute and the solvent. A hybrid approach, combining a few explicit solvent molecules with a continuum model, is often a good compromise between accuracy and computational cost.

For this compound, the polarity of the solvent would influence the stability of polar intermediates and transition states. For instance, in a nucleophilic addition to the carbonyl group, a polar solvent would likely stabilize the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction. Studies on cyclic ketones have shown that hydrogen bonding interactions with protic solvents can significantly affect their properties. elsevierpure.com

Illustrative Data on Solvent Effects on a Reaction Barrier (Hypothetical):

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.8 |

| Tetrahydrofuran (THF) | 7.5 | 23.1 |

| Ethanol | 24.5 | 20.5 |

| Water | 80.1 | 19.7 |

Analytical Methodologies for Structural and Stereochemical Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of 3-Methyl-3-phenylcyclopentan-1-one is expected to provide a wealth of information. The phenyl group protons would typically appear in the aromatic region, between δ 7.2 and 7.4 ppm. The protons of the cyclopentanone (B42830) ring would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methyl group, being attached to a quaternary carbon, would present as a singlet.

A hypothetical ¹H NMR data table for this compound is presented below, based on established chemical shift principles.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20-7.40 | Multiplet | 5H |

| CH₂ (C2) | 2.80-3.00 | Multiplet | 2H |

| CH₂ (C4) | 2.20-2.40 | Multiplet | 2H |

| CH₂ (C5) | 2.00-2.20 | Multiplet | 2H |

| CH₃ | 1.40 | Singlet | 3H |

Note: This is a predicted data table. Actual values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the cyclopentanone ring is expected to have the most downfield chemical shift, typically in the range of δ 210-220 ppm. The quaternary carbon attached to the phenyl and methyl groups would also have a characteristic shift.

A projected ¹³C NMR data table is provided below.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (C1) | ~215 |

| C-Ph (C3) | ~45 |

| CH₂ (C2) | ~38 |

| CH₂ (C4) | ~35 |

| CH₂ (C5) | ~25 |

| CH₃ | ~28 |

| Phenyl C (quaternary) | ~145 |

| Phenyl C-H | ~128, ~127, ~126 |

Note: This is a predicted data table. Actual values may vary.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry of this compound, advanced 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal the ¹H-¹H coupling network within the cyclopentanone ring, helping to trace the connectivity between adjacent methylene (B1212753) groups.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₂H₁₄O), the molecular weight is 174.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174.

The fragmentation pattern would likely involve characteristic losses. For example, the loss of a methyl group (•CH₃) would result in a fragment at m/z 159. Cleavage of the cyclopentanone ring could lead to various other fragment ions. A prominent peak might be observed at m/z 105, corresponding to a benzoyl cation, and another at m/z 91, corresponding to a tropylium (B1234903) ion, which are common fragments for phenyl-containing compounds.

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ |

Note: This is a predicted fragmentation table.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretch of the ketone.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ketone) | 1740-1750 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

The exact position of the carbonyl absorption can provide subtle clues about the ring strain of the cyclopentanone.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.

Column Chromatography: This is a standard method for the purification of organic compounds. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective in separating the target compound from reaction byproducts and starting materials.

Gas Chromatography (GC): GC is an excellent tool for assessing the purity of volatile compounds like this compound. By using a suitable capillary column, the presence of any impurities can be detected and quantified. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and identification.

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for preparative scale purification, HPLC can be employed. A normal-phase or reverse-phase column could be used depending on the polarity of the impurities.

Through the combined application of these analytical methodologies, the complete structural and stereochemical identity of this compound can be determined with a high degree of confidence, ensuring the quality and reliability of research findings involving this compound.

Flash Chromatography for Product Isolation

Flash chromatography is a purification technique widely employed in synthetic chemistry for the rapid and efficient separation of compounds from a mixture. longdom.org This method utilizes a stationary phase, typically silica gel, packed into a column, through which a solvent or a mixture of solvents (the mobile phase) is pushed with moderate pressure. phenomenex.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. longdom.org

In the context of the synthesis of this compound, flash chromatography would be the primary method for isolating the target compound from unreacted starting materials, reagents, and any byproducts formed during the reaction. The choice of the mobile phase is critical for achieving good separation. A typical approach involves starting with a non-polar solvent, such as hexane, and gradually introducing a more polar solvent, like ethyl acetate, in a gradient. This gradient elution allows for the separation of compounds with a wide range of polarities. phenomenex.com

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. For a moderately polar compound like this compound, a solvent system of hexane and ethyl acetate would likely provide effective separation on a silica gel column.

Table 1: Hypothetical Flash Chromatography Parameters for the Purification of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica gel, 60 Å, 40-63 µm particle size |

| Column Dimensions | Dependent on the scale of the reaction |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., 0% to 20% Ethyl Acetate) |

| Detection | UV visualization at 254 nm (due to the phenyl group) and/or staining |

| Sample Loading | Dry loading or concentrated solution |

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster analysis times.

For this compound, HPLC is an indispensable tool for determining its analytical purity. A reversed-phase HPLC method, employing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be suitable for assessing the purity of the synthesized compound. The presence of a UV-active phenyl group allows for sensitive detection using a UV detector.

Furthermore, since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. To separate and quantify these enantiomers, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation of enantiomers is crucial in many applications where one enantiomer may exhibit different biological activity or properties compared to the other. The separation of diastereomers, if other stereocenters were present, could be achieved using either normal or reversed-phase HPLC. researchgate.nethplc.eu

Table 2: Hypothetical HPLC Conditions for Purity and Chiral Analysis of this compound

| Parameter | Analytical Purity (Reversed-Phase) | Chiral Separation |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic or gradient of Water and Acetonitrile | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled for better resolution |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is often the most challenging step. If the compound is a solid at room temperature, suitable crystals may be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. If the compound is a liquid, derivatization with a chiral reagent that induces crystallization might be necessary. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. For chiral molecules that crystallize in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration. thieme-connect.de This involves carefully analyzing the intensities of specific pairs of reflections, known as Bijvoet pairs. researchgate.net

The structural information obtained from X-ray crystallography, including the absolute stereochemistry of the C3 carbon, is crucial for understanding the molecule's properties and its interactions in a biological or chemical system.

Advanced Applications of 3 Methyl 3 Phenylcyclopentan 1 One in Contemporary Organic Synthesis

Integration into Heterocyclic Ring Systems

The carbonyl group of 3-Methyl-3-phenylcyclopentan-1-one serves as a key functional handle for its incorporation into a variety of heterocyclic frameworks. One notable method is the synthesis of N-alkenylated heterocycles. While not explicitly demonstrated with this compound, a general and efficient protocol for the condensation of various ketones with NH-heterocycles using propane (B168953) phosphonic acid anhydride (B1165640) (T3P) as a dehydrating agent suggests a viable pathway. This metal- and base-free method, often conducted under microwave irradiation, has been successfully applied to a wide range of ketones, including cyclic variants like cyclohexanone (B45756), to produce N-alkenylated indoles, benzimidazoles, and other nitrogen-containing heterocycles in good to excellent yields. The diverse applicability of this reaction indicates that this compound could similarly be employed to generate novel heterocyclic structures bearing a substituted cyclopentenyl moiety.

The Paal-Knorr synthesis, a classical method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, represents another potential avenue for the utilization of this compound. ui.ac.idoregonstate.edu Although the starting ketone itself is not a 1,4-dicarbonyl, it can be envisioned as a precursor to such a species through appropriate chemical transformations, thereby enabling its conversion into highly substituted five-membered aromatic heterocycles.

Precursor for Bioactive Molecule Scaffolds

The structural motif of a substituted phenylcyclopentane is present in numerous biologically active molecules, making this compound an important precursor for the synthesis of various bioactive scaffolds. A significant application lies in the preparation of 1-amino-3-substituted-phenylcyclopentanecarboxylates. These compounds are crucial intermediates in the synthesis of a class of biologically active molecules. acs.org The synthesis can involve the conversion of the ketone to a hydantoin, followed by hydrolysis to the corresponding amino acid. This highlights the role of this compound as a key starting material for accessing these valuable building blocks.

Furthermore, this compound has been directly utilized in the synthesis of novel 3-methylated analogs of Pazinaclone and PD172938. nih.gov These compounds belong to the isoindolinone class of heterocycles, which are known to possess biological activity. The synthesis involves a cascade reaction of a 2-acetylbenzonitrile (B2691112) derivative with an appropriate amine, where the cyclopentanone (B42830) moiety is incorporated to form the final isoindolinone structure. This demonstrates a direct and efficient route from this compound to complex, potentially bioactive molecules.

| Bioactive Scaffold/Intermediate | Derived From | Significance |

| 1-Amino-3-phenylcyclopentanecarboxylates | This compound | Intermediates for biologically active molecules |

| 3-Methylated Pazinaclone Analogs | This compound | Potential bioactive isoindolinones |

| 3-Methylated PD172938 Analogs | This compound | Potential bioactive isoindolinones |

Contribution to Catalyst and Ligand Development

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While direct applications of this compound in this area are not extensively documented, its chiral cyclopentane (B165970) framework makes it an intriguing candidate for the synthesis of novel chiral ligands. The creation of new chiral cyclopentadienyl (B1206354) (Cp) ligands, for instance, is an active area of research, as these ligands have shown great potential in enantioselective transition-metal catalysis. nih.govnih.gov The functionalization of the cyclopentanone ring of this compound could provide a pathway to novel Cp ligands with unique steric and electronic properties.

Similarly, the synthesis of P,N-heterocyclic phosphine (B1218219) ligands is a field of significant interest due to their exceptional performance in organometallic catalysis. nih.gov The cyclopentane scaffold of this compound could be functionalized to incorporate both phosphorus and nitrogen atoms, leading to the development of new chiral P,N-ligands. The inherent chirality of the starting material could be exploited to induce stereoselectivity in catalytic reactions. While specific examples are yet to be reported, the potential for deriving novel and effective chiral ligands from this readily available starting material remains a promising area for future research.

| Potential Ligand Class | Synthetic Approach | Potential Application |

| Chiral Cyclopentadienyl (Cp) Ligands | Functionalization of the cyclopentanone ring | Enantioselective transition-metal catalysis |

| Chiral P,N-Heterocyclic Phosphine Ligands | Incorporation of phosphorus and nitrogen functionalities | Asymmetric organometallic catalysis |

Role in the Synthesis of Natural Product Analogs

Natural product analogs are crucial for drug discovery and for understanding the structure-activity relationships of complex natural products. The cyclopentane ring is a common structural motif in a wide array of natural products. Therefore, this compound represents a valuable building block for the synthesis of analogs of such natural products.

For example, cyclopentanone derivatives have been used in the synthesis of curcumin (B1669340) analogs, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. scispace.comresearchgate.net By employing this compound in similar synthetic strategies, novel curcumin analogs with a substituted cyclopentane core could be accessed, potentially leading to compounds with enhanced or novel biological profiles.

Furthermore, the synthesis of natural products containing fully functionalized cyclopentanes is a significant challenge in organic synthesis. oregonstate.edu Methodologies such as conjugate addition reactions have been employed to construct these complex five-membered rings with good stereocontrol. The reactivity of the α,β-unsaturated system that can be generated from this compound makes it a suitable substrate for such transformations, paving the way for the synthesis of analogs of natural products like gymnomitrol and coriolin. While direct total syntheses of natural products using this specific ketone may not be reported, its utility as a starting material for key fragments and analogs is a promising area of application.

| Natural Product Analog Class | Synthetic Strategy | Significance |

| Curcumin Analogs | Aldol (B89426) condensation with aromatic aldehydes | Access to novel bioactive compounds |

| Gymnomitrol/Coriolin Analogs | Conjugate addition and subsequent cyclizations | Construction of functionalized cyclopentane cores |

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of environmentally benign and efficient synthetic methods has spurred the development of novel catalytic systems for producing cyclopentanone (B42830) frameworks, including derivatives of 3-Methyl-3-phenylcyclopentan-1-one. A significant area of focus is the use of renewable resources and green reaction conditions.

One promising approach involves the catalytic conversion of biomass-derived furfural (B47365) into cyclopentanone. researchgate.netmdpi.com This transformation is a prime example of utilizing renewable biomass for the production of valuable chemicals. mdpi.com The process typically involves a series of hydrogenation and rearrangement reactions, often catalyzed by metal-based systems in an aqueous medium. mdpi.com Water is not only a green solvent but also participates as a reactant in the rearrangement step. mdpi.com

Recent research has highlighted the efficacy of bimetallic catalysts, such as nickel-copper supported on metal-organic frameworks (MOFs), for the selective hydrogenation of furfural to cyclopentanone. acs.org In one study, a 5 wt % Ni–Cu (1:1) @MOF-5 catalyst achieved 100% furfural conversion with a 96% yield of cyclopentanone at 150 °C and 25 bar hydrogen pressure. acs.org The synergy between the metals and the MOF support, which provides weak Lewis acid sites, is crucial for the high selectivity. acs.org Other catalytic systems, like Ni-NiO heterojunctions on a mixed-phase TiO2 support, have also shown high efficiency, achieving complete furfural conversion and an 87.4% yield of cyclopentanone under milder conditions. researchgate.net

Furthermore, green protocols are being developed for other synthetic routes to cyclopentanones. For instance, the use of oxone/halide and Fenton bromide enables a halogenative semipinacol rearrangement at room temperature, generating non-toxic byproducts like potassium sulfate (B86663) or water. organic-chemistry.org The ketonic decarboxylation of adipic acid to cyclopentanone can be achieved selectively using weak bases like sodium carbonate as catalysts. organic-chemistry.orgorgsyn.org

| Catalyst System | Substrate | Product | Key Findings | Reference |

| 5 wt % Ni–Cu (1:1) @MOF-5 | Furfural | Cyclopentanone | 100% conversion, 96% yield at 150°C and 25 bar H₂. acs.org | acs.org |

| Ni−NiO/TiO2‐Re450 | Furfural | Cyclopentanone | Complete conversion, 87.4% yield at 140°C and 1 MPa H₂. researchgate.net | researchgate.net |

| Oxone/halide, Fenton bromide | Alkenyl/allenyl cycloalkanols | Functionalized cyclic ketones | Green in situ generation of halogenating species at room temperature. organic-chemistry.org | organic-chemistry.org |

| Sodium carbonate | Adipic acid | Cyclopentanone | Selective ketonic decarboxylation. organic-chemistry.org | organic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns

The cyclopentanone core, as found in this compound, is a hub for exploring novel chemical transformations. Researchers are continuously uncovering unprecedented reactivity patterns that lead to the synthesis of complex and valuable molecules.

One area of intense investigation is the development of enantioselective reactions to construct chiral cyclopentanone derivatives. For example, a highly enantio- and diastereoselective intramolecular Stetter reaction has been developed for the synthesis of substituted cyclopentanones. organic-chemistry.org This method is effective for both aliphatic and aromatic aldehydes, yielding products with high enantiomeric excess. organic-chemistry.org Another approach involves the enantioselective palladium-catalyzed decarboxylative allylic alkylation, which allows for the construction of all-carbon quaternary centers on cyclopentanones with high yields and enantioselectivity. organic-chemistry.org

The ring expansion of smaller carbocycles offers another avenue for novel reactivity. The homologation of arylcyclobutanones with trimethylsilyldiazomethane, catalyzed by scandium triflate, preferentially leads to methylene (B1212753) migration to form cyclopentanone derivatives. organic-chemistry.org Furthermore, a concise synthetic route to enantioenriched cyclobutanones has been reported via the ring expansion of cyclopropanone (B1606653) surrogates with unstabilized sulfoxonium ylides. acs.org This reaction proceeds with complete regio- and stereospecificity. acs.org

Additionally, the derivatization of the cyclopentanone ring itself is a source of new reactivity. For instance, the synthesis of amine-type cyclopentanepyridinone derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors has been reported. acs.org This involves the functionalization of a cyclopentanone precursor to build a pyridinone ring, followed by nucleophilic substitution with various amines. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of cyclopentanone synthesis with flow chemistry and automated platforms is a rapidly advancing frontier. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, or continuous flow synthesis, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The synthesis of cyclopentanone from furfural has been investigated in flow reactors. mdpi.comresearchgate.net For example, a two-step continuous flow process has been proposed to maximize the yield of cyclopentanone from furfural. researchgate.net The first step involves milder conditions to suppress side reactions, followed by a second step with tandem catalysis to promote the desired transformation. researchgate.net This modular approach can be adapted to meet flexible market demands. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. While specific examples focusing on this compound are not yet prevalent in the literature, the general trend in organic synthesis is moving towards the automation of multi-step syntheses. mdpi.com The development of automated systems for the synthesis of cyclopentanone derivatives would enable high-throughput screening of reaction conditions and catalysts, as well as the rapid generation of compound libraries for biological screening.

The potential for automation is also evident in the synthesis of polymers containing cyclopentanone structures, where electrochemical methods can be employed. google.com Such processes are amenable to automation and continuous operation.

Advanced Materials Science Applications Derived from Cyclopentanone Frameworks

The rigid and functionalizable cyclopentanone framework, as exemplified by this compound, serves as a valuable building block for the creation of advanced materials with unique properties.

One significant application is in the synthesis of polymers. Cyclopentanone and its derivatives are used as monomers for the production of various polymers. mdpi.com For instance, polymers containing cyclopentanone structures can be prepared through the electrolytic polymerization of aromatic hydrocarbons, followed by the oxidation of cyclopentane (B165970) structures within the polymer backbone. google.com These polymers may have interesting electronic and optical properties.

Furthermore, cyclopentanone derivatives are key intermediates in the synthesis of fragrances and pharmaceuticals. mdpi.com The structural features of this compound, with its chiral center and aromatic ring, make it an attractive starting material for the synthesis of complex, biologically active molecules.

The cyclopentanone ring is also a component of certain degradation products of polymers like polyamide 6,6. researchgate.net Understanding the formation of cyclopentanone derivatives during polymer degradation is crucial for assessing the long-term stability and environmental impact of these materials. researchgate.net

Finally, metal-organic frameworks (MOFs) represent another class of advanced materials where cyclopentanone-related structures can play a role. nih.gov While not directly incorporating the cyclopentanone, the synthesis of MOFs often involves organic linkers that can be derived from or are structurally related to cyclopentanone precursors. nih.gov These porous materials have a wide range of applications, including catalysis, gas storage, and drug delivery. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.